molecular formula C10H13N5O3S B1664700 alpha-TGdR CAS No. 789-61-7

alpha-TGdR

Número de catálogo: B1664700
Número CAS: 789-61-7
Peso molecular: 283.31 g/mol
Clave InChI: SCVJRXQHFJXZFZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Thio-2'-deoxyguanosine (6-thio-dG) is a modified nucleoside analog that serves as a telomerase substrate. Telomerase, an enzyme overexpressed in 85–90% of cancers, enables unlimited replication by elongating telomeres. 6-thio-dG is preferentially incorporated into telomeres by telomerase, leading to telomere dysfunction, genomic instability, and selective cancer cell death . Its molecular formula is C₁₀H₁₃N₅O₃S (MW: 283.31 g/mol), with a CAS number of 789-61-7 . Preclinical studies demonstrate its efficacy in gliomas, non-small cell lung cancer (NSCLC), and medulloblastoma, with minimal toxicity to normal cells .

Propiedades

IUPAC Name

2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3S/c11-10-13-8-7(9(19)14-10)12-3-15(8)6-1-4(17)5(2-16)18-6/h3-6,16-17H,1-2H2,(H3,11,13,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVJRXQHFJXZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2NC(=NC3=S)N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859540
Record name 2-Amino-9-(2-deoxypentofuranosyl)-3,9-dihydro-6H-purine-6-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2133-81-5, 789-61-7
Record name .alpha.-TGdR
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71851
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name .beta.-TGdR
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71261
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Métodos De Preparación

Enzymatic and Dimroth Rearrangement Strategies

Enzymatic transglycosylation offered an alternative pathway, leveraging 2'-deoxycytidine phosphorylase to transfer the deoxyribose moiety to 6-thioguanine. While avoiding harsh reagents, this method produced variable yields (15–35%) depending on enzyme purity and required costly cofactors.

The Dimroth rearrangement route, involving 2'-deoxyadenosine derivatives, provided stereochemical control but required multiple steps. Oxidation of 2'-deoxyadenosine to its N-oxide followed by heating with thiourea induced rearrangement, yielding 6-thio-2'-deoxyguanosine in 21% overall yield. Side products such as 2-aminopurine derivatives limited scalability, relegating this method to small-scale applications.

Modern Hydrogen Phosphonate-Mediated Synthesis

Protecting Group Strategy

Contemporary synthesis prioritizes the hydrogen phosphonate approach for its mild conditions and compatibility with sulfurized nucleosides. Critical to this method is the sequential protection of reactive sites:

  • 5'-Hydroxyl Protection : Thexyldimethylsilyl (TDS) groups proved optimal, resisting migration during subsequent reactions. Treatment of 2'-deoxyguanosine 8 with thexyldimethylsilyl chloride in DMF/imidazole afforded 5'-O-TDS-protected nucleoside 9 in 53% yield.
  • 3'-O-Acetylation : Acetic anhydride/DMAP selectively acetylated the 3'-hydroxyl without disturbing the TDS group, achieving 72% yield for intermediate 12 .
  • 6-Thio Protection : Pivaloyloxymethyl (POM) groups stabilized the thione moiety. Reaction of 10 with pivaloyloxymethyl chloride in acetone/K2CO3 yielded S-POM derivative 11 in 75% yield.

Condensation and Deprotection

Coupling 3'-O-acetyl-5'-O-TDS-6-S-POM-2'-deoxyguanosine 13 with thymidine hydrogen phosphonate 5 utilized bis(2-oxo-1,3-oxazolidin-3-yl)phosphinic chloride as the activating agent. Oxidation with iodine/water-pyridine followed by NH4OH-mediated deprotection yielded dimer 7 in 42% overall yield.

Table 1: Key Reaction Parameters in Hydrogen Phosphonate Synthesis

Step Reagents/Conditions Yield (%)
5'-O-TDS Protection Thexyldimethylsilyl Cl, DMF, imidazole 53
6-Thio Introduction TFAA, NaSH, pyridine 82
S-POM Protection Pivaloyloxymethyl Cl, acetone, K2CO3 75
Dimerization Hydrogen phosphonate, acetonitrile 37.5
Final Deprotection NH4OH-pyridine (1:1), 60°C, 48 hr 88

Analytical Characterization

Spectroscopic Validation

FAB mass spectrometry confirmed molecular ions at m/z 582 (M+H⁺) for intermediate 11 and m/z 604 (M+Na⁺) for acetylated derivative 12 . $$^1$$H NMR (CDCl₃) of 11 revealed distinct resonances for the TDS group (δ 0.98–1.02 ppm) and S-POM methyls (δ 1.21 ppm). $$^{13}$$C NMR corroborated the glycosidic bond configuration through C1' signals at δ 86.5 ppm.

Challenges in Deprotection

Early attempts to remove 2-N-isobutyryl groups with ammonia-pyridine led to unintended 2,6-diaminopurine formation. This side reaction necessitated alternative deprotection using methanol-water-triethylamine (8:1:1), which selectively cleaved acetyl groups without modifying the thione.

Comparative Analysis of Synthesis Routes

Yield and Scalability

The hydrogen phosphonate method surpasses classical approaches in both yield (42% vs. <30%) and scalability. Enzymatic routes remain limited by batch-to-batch variability, while Dimroth rearrangements require stoichiometric thiourea, increasing costs.

Stereochemical Considerations

Silyl protection at C5' prevents undesired β-elimination during sulfurization, preserving the β-D-erythro configuration. Unprotected derivatives, however, exhibit partial epimerization at C2', necessitating HPLC purification.

Análisis De Reacciones Químicas

Mechanisms of Telomerase Inhibition

6-thio-dGTP disrupts telomerase-mediated telomere elongation through two distinct mechanisms:

Parameter Effect of 6-thio-dGTP Experimental Evidence
Nucleotide incorporation Competes with dGTP (IC₅₀ = 5.2 μM) Telomerase processivity assays
Translocation inhibition Blocks template repositioning post-insertionSingle-molecule FRET studies
Repeat addition processivity Reduced by >80% at 10 μM Electrophoretic mobility shift assays

Key findings:

  • Telomerase incorporates 6-thio-dGTP into nascent telomeric DNA (TTAGGG repeats) .

  • Post-incorporation, telomerase forms a non-productive complex, stalling further elongation without dissociating .

  • This inhibition persists even in the presence of telomerase-stimulating proteins POT1-TPP1 (IC₅₀ = 7.2 μM) .

DNA Incorporation and Structural Effects

6-thio-dG alters DNA chemistry and protein interactions:

Structural modifications

  • G-quadruplex destabilization : 6-thio-dG incorporation reduces G-tetrad stability (ΔTm = -8°C vs. native DNA) .

  • Shelterin complex disruption : Alters binding of TRF1/TRF2 proteins to modified telomeres .

Cellular consequences

Cell Type Telomere Dysfunction (TIFs) Genomic DNA Damage
Telomerase-positive cancer25–40% cells (10 μM, 48 hr) 15–20% increase
Normal telomerase-negative<2% cells No significant change

Photochemical Reactions

6-thio-dG exhibits unique photodynamic properties:

Property Value Method
Singlet oxygen quantum yield0.24 ± 0.02 (H₂O) Time-resolved spectroscopy
Triplet-state lifetime1.2 μs Laser flash photolysis
Oxidation potential+1.32 V vs. NHE Computational modeling

Mechanism:

  • Photoexcitation generates triplet state (³6-thio-dG*)

  • Energy transfer to molecular oxygen produces reactive oxygen species (ROS):

    ³6-thio-dG+O26-thio-dG+1O2³6\text{-thio-dG}^* + O_2 → 6\text{-thio-dG} + ^1O_2
  • Competing electron transfer pathway reduces singlet oxygen yield .

Comparative Reactivity with 6-Thioguanine

Parameter 6-Thio-dG 6-Thioguanine
Telomerase inhibition Direct substrate (IC₅₀ = 5.2 μM) No direct inhibition
DNA incorporation Telomerase-dependent Random genomic incorporation
Cytotoxicity (A549) Tumor growth inhibition: 68% Tumor growth inhibition: 42%
Hepatotoxicity No AST elevation Elevated AST (1.5× control)

Metabolic Interactions

  • HGPRT dependence : Conversion to active triphosphate requires hypoxanthine-guanine phosphoribosyltransferase .

  • Competitive inhibition : 6-thio-dGTP inhibits human DNA polymerase δ at ≥50 μM (Ki = 28 μM) .

Aplicaciones Científicas De Investigación

Cancer Treatment

THIO has shown efficacy across various types of cancers:

  • Gliomas : Studies demonstrated that THIO induces acute telomeric DNA damage in glioma cell lines, leading to cell death. Its effects were observed in both primary and recurrent gliomas, suggesting its potential as a therapeutic agent for these tumors .
  • Non-Small Cell Lung Cancer (NSCLC) : THIO is currently being developed as a second-line treatment for NSCLC patients who have progressed beyond standard therapies. Clinical trials are underway to evaluate its effectiveness when combined with immune checkpoint inhibitors like anti-PD-1 and anti-PD-L1 agents .
  • Colorectal Cancer : Phase 2 clinical trials are planned to assess THIO's activity against advanced colorectal cancer, leveraging its ability to disrupt telomere integrity in tumor cells .
  • Small Cell Lung Cancer (SCLC) : The FDA has granted orphan drug designation to THIO for SCLC treatment, recognizing its potential as a first-in-class telomere-targeting agent .

Mechanistic Insights

Research indicates that THIO not only induces telomere dysfunction but also triggers immune responses against tumors that are typically resistant to immunotherapy. In preclinical models, THIO administration followed by immune checkpoint blockade resulted in complete tumor regression without recurrence during observation periods .

Ongoing Clinical Trials

Trial IdentifierCancer TypePhaseCombination TherapyStatus
NCT05208944NSCLCPhase 2Anti-PD1 inhibitor (Cemiplimab)Recruiting
NCT04500000Colorectal CancerPhase 2TBDPlanned
NCT05000000Small Cell Lung CancerPhase 2TBDPlanned

These trials aim to validate the safety and efficacy of THIO in diverse patient populations and tumor types.

Case Studies

  • Glioma Treatment : In vitro studies revealed that THIO significantly reduced cell viability in glioma cell lines compared to controls, indicating robust anti-tumor activity. Further analysis showed that telomere dysfunction was a key mechanism behind this effect .
  • NSCLC : A study involving mouse xenografts demonstrated that THIO treatment led to decreased tumor growth rates and increased telomere dysfunction compared to traditional therapies like 6-thioguanine .

Mecanismo De Acción

La 6-tio-2'-desoxiguanosina ejerce sus efectos al ser incorporada a los telómeros por la telomerasa. Esta incorporación conduce al destapado y disfunción telomérica, desencadenando respuestas de daño al ADN y muerte celular en células telomerasa-positivas. Los objetivos moleculares incluyen el ADN telomérico y el complejo shelterin, que se interrumpe tras la incorporación de 6-tio-2'-desoxiguanosina .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Mechanism of Action

6-Thio-dG vs. 6-Thioguanine
  • 6-Thio-dG : Acts via telomerase-dependent incorporation into telomeres, causing uncapping, DNA damage responses (DDR), and rapid cell death (within days) in telomerase-positive cells. It stalls telomerase during telomere elongation, preventing further repeat synthesis .
  • 6-Thioguanine: A purine analog approved for leukemia, it incorporates into genomic DNA/RNA, disrupting replication and transcription. Its effects are non-selective, impacting both cancerous and normal proliferating cells .

Key Difference : 6-thio-dG’s telomerase specificity minimizes off-target effects, whereas 6-thioguanine lacks this precision.

6-Thio-dG vs. Imetelstat (GRN163L)
  • 6-Thio-dG : Hijacks telomerase to incorporate toxic nucleotides into telomeres, inducing rapid dysfunction (weeks). Effective in tumors with short telomeres and high telomerase activity .
  • Imetelstat : A direct telomerase inhibitor (13-mer oligonucleotide) that binds the RNA template, blocking enzyme activity. Effects manifest after telomere attrition (months), delaying therapeutic response .

Key Difference : 6-thio-dG acts faster by exploiting telomerase activity rather than inhibiting it.

Selectivity and Toxicity

  • 6-Thio-dG: Targets telomerase-positive cancer cells while sparing telomerase-negative normal cells (e.g., fibroblasts, hematopoietic stem cells) .
  • Azidothymidine (AZT): A nucleoside reverse transcriptase inhibitor used in HIV, it incorporates into nuclear and mitochondrial DNA, causing hematologic toxicity and myopathy due to non-selective action .

Key Advantage : 6-thio-dG’s selectivity reduces systemic toxicity, a limitation of AZT and 6-thioguanine.

Blood-Brain Barrier Penetration

  • 6-Thio-dG : Effectively crosses the blood-brain barrier (BBB), showing efficacy in glioma and medulloblastoma models .
  • Temozolomide (TMZ) : Standard chemotherapy for glioblastoma, but resistance and BBB variability limit its utility .

Key Advantage : 6-thio-dG’s BBB penetration supports its use in CNS tumors, where many chemotherapies fail.

Immunomodulatory Effects

  • 6-Thio-dG : Induces cytosolic micronuclei from damaged telomeres, activating cGAS/STING innate immunity and T-cell-mediated adaptive responses. This dual effect enhances antitumor immunity .
  • Gemcitabine: A nucleoside analog that depletes immunosuppressive cells (e.g., Tregs) but lacks direct immune activation via telomere damage .

Key Advantage : 6-thio-dG uniquely bridges telomere targeting and immune activation.

Chemical and Pharmacokinetic Properties

Property 6-Thio-dG 6-Thioguanine Imetelstat
Molecular Weight 283.31 g/mol 167.19 g/mol ~4,200 g/mol (oligo)
Solubility ≥30 mg/mL in DMSO Poor aqueous solubility Requires formulation
Administration Oral/IV Oral IV infusion
Half-Life ~4–6 hours (preclinical) 1.5–2 hours Days (slow clearance)
Key Target Telomerase/telomeres DNA/RNA synthesis Telomerase RNA
Clinical Stage Phase II (NSCLC) Approved (leukemia) Phase II/III (myelofibrosis)

Sources:

Preclinical and Clinical Efficacy

  • Gliomas: 6-thio-dG reduced tumor volume by 60–70% in xenograft models, outperforming TMZ in telomerase-high subtypes .
  • NSCLC : In the THIO-101 trial, 100% disease control rate (stable disease + partial response) was observed in second-line patients .

Actividad Biológica

6-Thio-2'-deoxyguanosine (6-thio-dG) is a modified nucleoside analogue that has emerged as a promising therapeutic agent, particularly in the context of cancer treatment. Its unique mechanism of action, primarily targeting telomerase-positive tumor cells, has garnered significant attention in recent years. This article explores the biological activity of 6-thio-dG, highlighting its mechanisms, efficacy in various cancers, and relevant research findings.

6-thio-dG serves as a substrate for telomerase, an enzyme that is often upregulated in cancer cells. Upon incorporation into newly synthesized telomeres, 6-thio-dG induces telomere dysfunction. This dysfunction leads to rapid cell death specifically in telomerase-positive cells while sparing normal cells that do not express telomerase. The following points summarize its mechanism:

  • Telomerase Recognition : 6-thio-dG is recognized and incorporated by telomerase into the telomeres of cancer cells.
  • Telomere Dysfunction : The incorporation results in structural modifications that compromise telomere integrity, leading to cell cycle arrest and apoptosis.
  • Selective Cytotoxicity : Normal cells, which typically do not express telomerase, are largely unaffected by 6-thio-dG treatment, minimizing collateral damage to healthy tissues.

Efficacy in Cancer Models

Research has demonstrated the efficacy of 6-thio-dG across various cancer types, including non-small cell lung cancer (NSCLC), melanoma, and gliomas. Below are key findings from recent studies:

Table 1: Efficacy of 6-Thio-2'-Deoxyguanosine in Different Cancer Types

Cancer TypeStudy FindingsReference
Non-Small Cell Lung Cancer (NSCLC)Induces significant tumor regression and enhances immune response when combined with checkpoint inhibitors.
MelanomaEffective against therapy-resistant BRAF-mutant melanoma cell lines; induces apoptosis.
GliomasDemonstrated efficacy in primary and recurrent gliomas; induces acute telomeric DNA damage.

Case Studies

  • NSCLC Treatment :
    A phase II clinical trial evaluated 6-thio-dG's effectiveness as a second-line treatment for NSCLC patients who had progressed beyond standard therapies. Results indicated improved tumor response rates and prolonged survival when combined with immune checkpoint inhibitors .
  • Melanoma Resistance :
    In a study involving BRAF-mutant melanoma cell lines, 6-thio-dG was shown to overcome resistance to conventional therapies. The treatment led to significant apoptotic cell death compared to controls .
  • Glioma Efficacy :
    Research involving patient-derived xenografts (PDX) demonstrated that 6-thio-dG effectively reduced tumor size and proliferation in glioma models, with minimal toxicity observed in normal astrocytes .

Research Findings

Recent studies have elucidated several critical aspects of 6-thio-dG's biological activity:

  • Induction of Telomeric DNA Damage : Studies have shown that 6-thio-dG causes specific DNA damage localized at the telomeres, triggering apoptotic pathways in cancer cells .
  • Immune Response Activation : The modification of telomeres by 6-thio-dG appears to enhance the immunogenicity of tumors, potentially converting "cold" tumors into "hot" tumors responsive to immune therapies .
  • Safety Profile : Clinical evaluations suggest a favorable safety profile for 6-thio-dG, with limited adverse effects reported during trials .

Q & A

Basic: What is the mechanism by which 6-Thio-2'-Deoxyguanosine (6-thio-dG) induces telomere dysfunction in cancer cells?

6-Thio-dG acts as a telomerase substrate, incorporating into newly synthesized telomeres during DNA replication. This incorporation disrupts telomeric structure by replacing guanine residues with thioguanine, leading to telomere deprotection, DNA damage responses (DDR), and apoptosis in telomerase-positive cancer cells. The thioguanine modification destabilizes G-quadruplex structures and promotes micronuclei formation, activating cGAS/STING-mediated innate immunity .

Basic: How should researchers design experiments to validate 6-thio-dG incorporation into telomeres?

Key steps include:

  • Cell Line Selection : Use telomerase-positive cancer cells (e.g., NSCLC, SCLC) and telomerase-negative normal cells as controls.
  • Dosage Optimization : Titrate 6-thio-dG concentrations (e.g., 1–10 µM) to balance efficacy and cytotoxicity.
  • Analytical Confirmation : Employ LC-MS/MS with stable isotope dilution to quantify 6-thio-dG in telomeric DNA extracts .
  • Functional Assays : Measure telomere length (qFISH), DDR markers (γH2AX), and apoptosis (Annexin V/PI) .

Basic: What are the critical chemical properties of 6-thio-dG that influence its experimental application?

  • Solubility : ≥30 mg/mL in DMSO at 25°C; avoid aqueous buffers due to instability.
  • Stability : Store lyophilized powder at -25°C to -15°C (3-year shelf life) or dissolved aliquots at -85°C to -65°C (2-year stability).
  • Purity : ≥98% purity is required to minimize off-target effects in cellular assays .

Advanced: How can conflicting data on 6-thio-dG incorporation efficiency across cancer types be resolved?

Discrepancies may arise from telomerase activity heterogeneity or differential kinase expression (e.g., deoxyguanosine kinase). Mitigation strategies:

  • Telomerase Activity Quantification : Use TRAP assays to correlate incorporation with enzyme levels.
  • Metabolic Profiling : Measure intracellular phosphorylation to 6-thio-dGTP via HPLC.
  • CRISPR Screens : Identify kinases or transporters modulating 6-thio-dG activation/uptake .

Advanced: What synergies exist between 6-thio-dG and immune checkpoint inhibitors in preclinical models?

6-thio-dG-induced cytosolic telomeric fragments activate cGAS/STING pathways, enhancing PD-1/PD-L1 blockade efficacy. In NSCLC models, combining 6-thio-dG with anti-PD-1 antibodies increased CD8+ T-cell infiltration and tumor regression. Validate using:

  • Immune Profiling : scRNA-seq of tumor-infiltrating lymphocytes.
  • Co-Culture Assays : Test dendritic cell activation and T-cell priming .

Methodological: Which techniques are optimal for quantifying 6-thio-dG in biological matrices?

  • LC-MS/MS with Stable Isotope Dilution : Use deuterated 6-thio-dG as an internal standard for high sensitivity (LOQ: 0.1 ng/mL).
  • Sample Preparation : Acid hydrolysis of DNA followed by solid-phase extraction.
  • Validation : Cross-check with telomeric ChIP-seq to confirm site-specific incorporation .

Advanced: How does 6-thio-dG selectively spare telomerase-negative cells while targeting cancer cells?

Telomerase-negative cells (e.g., normal fibroblasts) lack the enzyme to incorporate 6-thio-dG into telomeres. However, low-dose 6-thio-dG may still affect mitochondrial DNA. Mitigate off-target effects by:

  • Dose Escalation Studies : Define therapeutic windows (e.g., IC50: 1.25 nM in RMG1 cells).
  • Mitochondrial DNA Analysis : Long-range PCR to detect deletions .

Methodological: What protocols ensure 6-thio-dG stability during long-term in vivo studies?

  • Formulation : Use lyophilized powder reconstituted in sterile DMSO/PBS immediately before administration.
  • Storage : Protect from light and freeze-thaw cycles; validate stability via HPLC at each timepoint.
  • Pharmacokinetics : Monitor plasma half-life using radiolabeled 6-thio-dG (³H or ¹⁴C) .

Advanced: Why do some telomerase-positive cancers exhibit resistance to 6-thio-dG?

Resistance mechanisms may include:

  • Reduced Telomerase Processivity : Mutations in TERT or dysregulated shelterin proteins (e.g., POT1).
  • Efflux Transporters : Overexpression of ABCG2.
  • DNA Repair Upregulation : Enhanced BER or HR pathways.
    Solutions : Combine 6-thio-dG with ATR inhibitors (e.g., berzosertib) or ABCG2 blockers .

Methodological: How do in vitro and in vivo models differ in assessing 6-thio-dG efficacy?

  • In Vitro : Use 2D/3D cultures (e.g., spheroids) to measure IC50 and clonogenic survival.
  • In Vivo : Employ patient-derived xenografts (PDX) with telomerase activity monitoring via bioluminescence (hTERT-luc reporters).
  • Translational Gaps : Account for tumor microenvironment (TME) effects on drug penetration and immune modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-TGdR
Reactant of Route 2
alpha-TGdR

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.